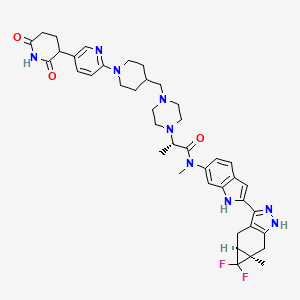

ITK degrader 2

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C41H49F2N9O3 |

|---|---|

分子量 |

753.9 g/mol |

IUPAC名 |

(2S)-N-[2-[(4aS,5aR)-5,5-difluoro-5a-methyl-1,4,4a,6-tetrahydrocyclopropa[f]indazol-3-yl]-1H-indol-6-yl]-2-[4-[[1-[5-(2,6-dioxopiperidin-3-yl)-2-pyridinyl]piperidin-4-yl]methyl]piperazin-1-yl]-N-methylpropanamide |

InChI |

InChI=1S/C41H49F2N9O3/c1-24(39(55)49(3)28-6-4-26-18-32(45-31(26)19-28)37-30-20-34-40(2,41(34,42)43)21-33(30)47-48-37)51-16-14-50(15-17-51)23-25-10-12-52(13-11-25)35-8-5-27(22-44-35)29-7-9-36(53)46-38(29)54/h4-6,8,18-19,22,24-25,29,34,45H,7,9-17,20-21,23H2,1-3H3,(H,47,48)(H,46,53,54)/t24-,29?,34-,40+/m0/s1 |

InChIキー |

IARVPXVRJRSDRO-KONCDOQBSA-N |

異性体SMILES |

C[C@@H](C(=O)N(C)C1=CC2=C(C=C1)C=C(N2)C3=NNC4=C3C[C@H]5[C@@](C4)(C5(F)F)C)N6CCN(CC6)CC7CCN(CC7)C8=NC=C(C=C8)C9CCC(=O)NC9=O |

正規SMILES |

CC(C(=O)N(C)C1=CC2=C(C=C1)C=C(N2)C3=NNC4=C3CC5C(C4)(C5(F)F)C)N6CCN(CC6)CC7CCN(CC7)C8=NC=C(C=C8)C9CCC(=O)NC9=O |

製品の起源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of ITK Degraders

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the mechanism of action of Interleukin-2-inducible T-cell kinase (ITK) degraders, a novel therapeutic modality designed to eliminate ITK protein expression. We will explore the core signaling pathways, present key quantitative data, and provide detailed experimental protocols for the characterization of these compounds.

Introduction: ITK as a Therapeutic Target

Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase belonging to the Tec family, predominantly expressed in T cells and natural killer (NK) cells. It is a critical component of the T-cell receptor (TCR) signaling cascade. Upon TCR engagement, ITK is activated and subsequently phosphorylates and activates Phospholipase Cγ1 (PLCγ1)[1]. This activation triggers a cascade of downstream events, including calcium mobilization and the activation of transcription factors like NFAT and NF-κB, which are essential for T-cell activation, proliferation, differentiation, and cytokine production[1][2]. Given its central role, dysregulation of ITK signaling is implicated in T-cell-mediated inflammatory diseases and certain T-cell lymphomas, making it a compelling therapeutic target.

The PROTAC Approach to ITK Degradation

Traditional therapeutic approaches have focused on the development of small molecule inhibitors that block the kinase activity of ITK. However, these inhibitors do not affect potential scaffolding functions of the ITK protein and may be susceptible to resistance mutations[1]. An alternative and powerful strategy is the use of Proteolysis Targeting Chimeras (PROTACs) to induce the targeted degradation of the entire ITK protein[1].

ITK degraders are heterobifunctional molecules composed of three key components:

-

A warhead that binds to the ITK protein.

-

An E3 ligase ligand that recruits a specific E3 ubiquitin ligase, commonly Cereblon (CRBN).

-

A linker that connects the warhead and the E3 ligase ligand.

The fundamental mechanism of action involves the PROTAC molecule acting as a molecular bridge to induce the formation of a ternary complex between the ITK protein and the E3 ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to lysine residues on the surface of ITK. The resulting polyubiquitinated ITK is then recognized and degraded by the 26S proteasome, leading to its complete removal from the cell.

Visualizing the Core Mechanisms

ITK Signaling Pathway

The following diagram illustrates the central role of ITK in the T-cell receptor signaling cascade.

Caption: Simplified overview of the ITK signaling pathway downstream of TCR activation.

ITK Degrader Mechanism of Action

This diagram details the step-by-step process by which an ITK PROTAC induces protein degradation.

Caption: The catalytic cycle of ITK degradation mediated by a PROTAC molecule.

Quantitative Analysis of ITK Degrader Activity

| Compound Name | Target Ligand (Warhead) | E3 Ligase Ligand | Cell Line | DC50 | Dmax | Reference |

| BSJ-05-037 | BMS-509744 derivative | Pomalidomide derivative | DERL-2 (T-cell lymphoma) | 41.8 nM | >90% (at 1 µM) | |

| Hut78 (T-cell lymphoma) | 17.6 nM | >90% (at 1 µM) | ||||

| Hut78 (in vivo xenograft) | N/A | ~99.2% | ||||

| Compound 28 | Novel ITK binder | Thalidomide derivative | Jurkat (T-cell leukemia) | 3.6 nM | >90% |

Experimental Protocols for ITK Degrader Characterization

A systematic workflow is employed to characterize the mechanism of action of ITK degraders, from initial confirmation of degradation to assessment of downstream functional consequences.

Experimental Workflow Overview

Caption: A typical experimental workflow for the characterization of an ITK degrader.

Protocol: Western Blot for ITK Degradation

This protocol is used to quantify the reduction in ITK protein levels following degrader treatment.

1. Cell Culture and Treatment:

-

Culture T-cell lines (e.g., Jurkat, DERL-2, Hut78) in RPMI-1640 medium supplemented with 10% FBS to 70-80% confluency.

-

Treat cells with a dose-response of the ITK degrader (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 4, 8, 16, or 24 hours).

2. Cell Lysis:

-

Harvest cells and wash twice with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.

-

Collect the supernatant and determine protein concentration using a BCA assay.

3. SDS-PAGE and Protein Transfer:

-

Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5-10 minutes.

-

Load 15-30 µg of protein per lane on an SDS-PAGE gel and perform electrophoresis.

-

Transfer proteins to a PVDF membrane.

4. Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with a primary antibody against ITK (e.g., rabbit anti-ITK) and a loading control (e.g., mouse anti-GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) for 1 hour at room temperature.

-

Wash again and detect signal using an ECL substrate and an imaging system.

5. Data Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize the ITK signal to the loading control signal.

-

Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.

Protocol: Co-Immunoprecipitation for Ternary Complex Formation

This protocol demonstrates the physical interaction between ITK, the degrader, and the CRBN E3 ligase.

1. Cell Treatment and Lysis:

-

Culture Jurkat or Hut78 cells and pre-treat with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent degradation of the complex.

-

Treat cells with the ITK degrader (e.g., 100-250 nM) or DMSO for 4-6 hours.

-

Lyse cells in a non-denaturing lysis buffer (e.g., buffer containing 0.5% NP-40).

2. Immunoprecipitation:

-

Pre-clear the lysate with Protein A/G agarose beads.

-

To the pre-cleared lysate, add an antibody against the E3 ligase component (e.g., rabbit anti-CRBN). Use rabbit IgG as a negative control.

-

Incubate overnight at 4°C with rotation.

-

Add Protein A/G beads to capture the antibody-protein complexes (2-4 hours at 4°C).

3. Washing and Elution:

-

Pellet the beads and wash 3-5 times with ice-cold wash buffer.

-

Elute the protein complexes by boiling the beads in 2x Laemmli sample buffer.

4. Western Blot Analysis:

-

Perform Western blotting on the eluted samples as described in Protocol 5.2.

-

Probe the membrane with primary antibodies against ITK and CRBN to detect the co-precipitated proteins. An input lane with a small fraction of the initial lysate should be included as a control.

Protocol: In-Cell Ubiquitination Assay

This assay confirms that the ITK degrader induces the ubiquitination of ITK.

1. Cell Transfection and Treatment:

-

Co-transfect HEK293T cells with plasmids encoding for HA-tagged Ubiquitin and Flag-tagged ITK.

-

After 24 hours, pre-treat cells with MG132 (10 µM) for 2 hours.

-

Treat cells with the ITK degrader or DMSO for 4-6 hours.

2. Immunoprecipitation of ITK:

-

Lyse the cells in a denaturing buffer (e.g., containing 1% SDS) and boil to dissociate non-covalent protein interactions. Dilute the lysate with a non-denaturing buffer to reduce SDS concentration.

-

Immunoprecipitate Flag-ITK using anti-Flag antibody conjugated to beads.

-

Wash the beads extensively to remove non-specific binders.

3. Detection of Ubiquitinated ITK:

-

Elute the immunoprecipitated proteins.

-

Perform Western blotting and probe the membrane with an anti-HA antibody to detect the presence of polyubiquitin chains on ITK. A ladder of high-molecular-weight bands indicates ubiquitination.

Protocol: Flow Cytometry for T-Cell Activation

This protocol assesses the functional consequence of ITK degradation on T-cell activation and cytokine production.

1. Cell Preparation and Stimulation:

-

Isolate human peripheral blood mononuclear cells (PBMCs) or use Jurkat T-cells.

-

Pre-treat cells with the ITK degrader, a non-degrading inhibitor control (e.g., BMS-509744), or DMSO for 2-4 hours.

-

Stimulate cells with anti-CD3 and anti-CD28 antibodies (e.g., 1 µg/mL each) for 18-24 hours.

-

For intracellular cytokine analysis, add a protein transport inhibitor (e.g., Brefeldin A) for the final 4-6 hours of stimulation.

2. Antibody Staining:

-

Harvest cells and stain with a Live/Dead fixable dye.

-

Perform surface staining with a cocktail of fluorochrome-conjugated antibodies. A recommended panel includes:

-

T-cell lineage: anti-CD3, anti-CD4, anti-CD8.

-

Activation markers: anti-CD69, anti-CD25.

-

-

For intracellular staining, fix and permeabilize the cells using a commercial kit.

-

Stain with antibodies against intracellular cytokines, such as anti-IFN-γ and anti-IL-2.

3. Data Acquisition and Analysis:

-

Acquire samples on a flow cytometer.

-

Gate on live, single lymphocytes, then on CD4+ and CD8+ T-cell subsets.

-

Analyze the expression levels (Mean Fluorescence Intensity) and percentage of positive cells for activation markers and cytokines in the degrader-treated samples compared to controls.

Conclusion

ITK degraders represent a promising therapeutic strategy that leverages the cell's own ubiquitin-proteasome system to eliminate ITK, a key node in T-cell signaling. By inducing the formation of a ternary complex with an E3 ligase, these molecules trigger the irreversible, catalytic degradation of the ITK protein. This mechanism not only ablates the kinase activity but also the potential scaffolding functions of ITK, offering a more profound and durable inhibition of the TCR signaling pathway compared to traditional inhibitors. The experimental workflows and protocols detailed in this guide provide a robust framework for the preclinical characterization of novel ITK degraders, enabling a thorough evaluation of their mechanism of action and functional consequences.

References

The Biological Target of ITK Degrader 2: A Technical Guide

Introduction

ITK Degrader 2, also identified as compound 30 in patent literature, is a potent and orally active PROTAC (Proteolysis Targeting Chimera) designed to selectively target and induce the degradation of Interleukin-2-inducible T-cell kinase (ITK)[1]. As a non-receptor tyrosine kinase predominantly expressed in T cells, ITK is a critical component of the T-cell receptor (TCR) signaling cascade. Its role in orchestrating T-cell activation and differentiation has made it a compelling therapeutic target for a range of T-cell-mediated diseases, including autoimmune disorders and T-cell malignancies. This technical guide provides an in-depth overview of the biological target of this compound, including its mechanism of action, quantitative degradation data, and detailed experimental protocols for its characterization.

The Primary Biological Target: Interleukin-2-inducible T-cell kinase (ITK)

The designated biological target of this compound is the Interleukin-2-inducible T-cell kinase (ITK). ITK is a member of the Tec family of non-receptor tyrosine kinases and plays a pivotal role in the signal transduction pathway downstream of the T-cell receptor (TCR). Upon TCR engagement, ITK is recruited to the plasma membrane and activated, leading to the phosphorylation and activation of phospholipase C-gamma 1 (PLC-γ1). This, in turn, initiates a cascade of downstream signaling events, including calcium mobilization and the activation of transcription factors such as NFAT (Nuclear Factor of Activated T-cells) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), which are essential for T-cell activation, proliferation, and cytokine production[2][3][4][5].

Mechanism of Action: Targeted Protein Degradation

This compound functions as a heterobifunctional molecule that hijacks the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate the ITK protein. It achieves this through its PROTAC design, which consists of three key components: a ligand that binds to ITK, a linker molecule, and a ligand that recruits an E3 ubiquitin ligase. By simultaneously binding to both ITK and an E3 ligase, this compound brings the two in close proximity, leading to the ubiquitination of ITK. This polyubiquitin tag marks the ITK protein for recognition and subsequent degradation by the 26S proteasome.

Quantitative Data for ITK Degraders

The following tables summarize the quantitative data for this compound and other well-characterized selective ITK degraders, providing key metrics for their potency and efficacy.

Table 1: In Vitro Degradation of ITK

| Degrader | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) | Reference |

| This compound (compound 30) | Not Specified | < 10 | Not Specified | Not Specified | |

| BSJ-05-037 | DERL-2 | 17.6 | > 90 | 16 | |

| BSJ-05-037 | Hut78 | 41.8 | > 90 | 16 | |

| Compound 23 | Jurkat | 1.8 | ~95 | 24 | |

| Compound 28 | Jurkat | 3.6 | ~95 | 24 |

DC50: The concentration of the degrader required to induce 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved.

Table 2: In Vivo Activity of ITK Degraders

| Degrader | Species | Dose | Route | ITK Degradation (%) | Time Point (h) | Reference |

| This compound (compound 30) | Mouse | 90 mg/kg | p.o. | 20 | 6 | |

| Compound 28 | Mouse | 20 mg/kg | i.p. | > 80 | 2, 8, 16 |

p.o.: oral administration; i.p.: intraperitoneal administration.

Signaling Pathways and Experimental Workflows

ITK Signaling Pathway

The following diagram illustrates the central role of ITK in the T-cell receptor signaling pathway.

Caption: Simplified ITK signaling pathway downstream of the T-cell receptor.

Experimental Workflow for ITK Degrader Characterization

The following diagram outlines a typical workflow for the preclinical characterization of an ITK degrader.

Caption: A representative experimental workflow for ITK degrader characterization.

Experimental Protocols

1. In Vitro ITK Degradation Assay (Western Blot)

This protocol is adapted from studies on the ITK degrader BSJ-05-037.

-

Cell Culture: T-cell lymphoma cell lines (e.g., DERL-2, Hut78) or Jurkat cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Cells are seeded in 6-well plates and treated with increasing concentrations of the ITK degrader (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for a specified duration (e.g., 16 or 24 hours).

-

Cell Lysis: After treatment, cells are harvested, washed with ice-cold PBS, and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: The membrane is incubated with a primary antibody against ITK overnight at 4°C. A primary antibody against a housekeeping protein (e.g., GAPDH, β-actin) is used as a loading control.

-

Secondary Antibody and Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: The intensity of the protein bands is quantified using densitometry software. The level of ITK is normalized to the loading control. The DC50 and Dmax values are calculated from the dose-response curves.

2. Global Proteomics for Selectivity Profiling

This protocol is a generalized procedure based on methodologies used for characterizing selective kinase degraders.

-

Cell Treatment and Lysis: Jurkat cells are treated with the ITK degrader (at a concentration that induces maximal degradation, e.g., 1 µM) or DMSO for a specified time (e.g., 24 hours). Cells are then lysed, and protein concentration is determined as described above.

-

Protein Digestion: Proteins are reduced, alkylated, and digested into peptides using trypsin.

-

Tandem Mass Tag (TMT) Labeling: Peptides from each condition are labeled with different TMT reagents for multiplexed quantitative analysis.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The labeled peptides are pooled, fractionated by high-pH reversed-phase liquid chromatography, and analyzed by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).

-

Data Analysis: The raw mass spectrometry data is processed using a proteomics software suite (e.g., Proteome Discoverer) to identify and quantify proteins. The relative abundance of each protein in the degrader-treated sample is compared to the DMSO control to identify proteins that are significantly downregulated.

3. IL-2 Secretion Assay

This protocol is based on the characterization of ITK degraders that inhibit T-cell activation.

-

Cell Stimulation: Jurkat cells are stimulated with an anti-CD3 antibody to induce T-cell activation and IL-2 secretion.

-

Compound Treatment: The cells are co-incubated with various concentrations of the ITK degrader or DMSO.

-

Supernatant Collection: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

-

ELISA: The concentration of IL-2 in the supernatant is quantified using a human IL-2 ELISA kit according to the manufacturer's instructions.

-

Data Analysis: The EC50 value (the concentration of the degrader that causes 50% inhibition of IL-2 secretion) is calculated from the dose-response curve.

This compound is a targeted protein degrader with high potency for its intended biological target, Interleukin-2-inducible T-cell kinase. By inducing the selective degradation of ITK, it effectively disrupts the T-cell receptor signaling cascade, offering a promising therapeutic strategy for T-cell-driven diseases. The quantitative data and experimental protocols outlined in this guide provide a comprehensive framework for the continued research and development of ITK-targeting degraders. The high selectivity and potent in vivo activity demonstrated by related ITK degraders underscore the potential of this therapeutic modality.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. WO2022093742A1 - Compounds for targeted protein degradation of kinases - Google Patents [patents.google.com]

- 3. WO2019060742A1 - Protein degraders and uses thereof - Google Patents [patents.google.com]

- 4. WO2020010227A1 - Protein degraders and uses thereof - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

The Role of ITK in T-Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Inducible T-cell kinase (ITK) is a critical non-receptor tyrosine kinase that plays a pivotal role in the intricate signaling cascades downstream of the T-cell receptor (TCR). As a member of the Tec family of kinases, ITK is predominantly expressed in T-cells and natural killer (NK) cells, where it acts as a key modulator of T-cell activation, differentiation, and effector functions. Its central role in the immune response has made it an attractive therapeutic target for a range of immunological disorders and T-cell malignancies. This in-depth technical guide provides a comprehensive overview of ITK's function in T-cell signaling pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its complex mechanisms.

Core Functions of ITK in T-Cell Signaling

ITK is a crucial intermediary in the signaling cascade initiated by TCR engagement.[1] Upon TCR stimulation by a peptide-MHC complex on an antigen-presenting cell (APC), a series of phosphorylation events leads to the activation of key signaling molecules.[2] The Src family kinase Lck is activated and phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex of the TCR.[1][2] This creates docking sites for another tyrosine kinase, ZAP-70, which is subsequently phosphorylated and activated by Lck.[1]

Activated ZAP-70 then phosphorylates key adaptor proteins, including Linker for Activation of T-cells (LAT) and SH2 domain-containing leukocyte protein of 76 kDa (SLP-76). This phosphorylation creates a scaffold for the assembly of a larger signaling complex at the plasma membrane. ITK is recruited to this complex through the interaction of its Pleckstrin Homology (PH) domain with phosphatidylinositol (3,4,5)-trisphosphate (PIP3) generated by phosphoinositide 3-kinase (PI3K).

Once recruited to the membrane, ITK interacts with the LAT-SLP-76 complex. The SH2 and SH3 domains of ITK are crucial for its interaction with SLP-76. This interaction facilitates the phosphorylation of ITK on a key tyrosine residue (Y511) in its activation loop by Lck, leading to its full enzymatic activation.

The primary and most well-characterized downstream target of activated ITK is Phospholipase C-gamma 1 (PLCγ1). ITK directly phosphorylates PLCγ1 at tyrosine 783 (Y783), a critical step for its activation. Activated PLCγ1 then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

The generation of these second messengers triggers two major downstream signaling branches:

-

Calcium Signaling: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. This initial release triggers the opening of store-operated calcium channels in the plasma membrane, resulting in a sustained influx of extracellular Ca2+. The elevated intracellular Ca2+ levels activate calcineurin, a phosphatase that dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factors. Dephosphorylated NFAT translocates to the nucleus and, in cooperation with other transcription factors like AP-1, drives the expression of key genes involved in T-cell activation, including Interleukin-2 (IL-2).

-

DAG-Mediated Signaling: DAG activates Protein Kinase C theta (PKCθ) and the Ras/MAPK pathway. PKCθ activation contributes to the activation of the NF-κB transcription factor. The Ras/MAPK cascade, including the activation of ERK, leads to the activation of the AP-1 transcription factor. Together, NFAT, NF-κB, and AP-1 orchestrate the transcriptional program that governs T-cell proliferation, differentiation, and cytokine production.

ITK's Role in T-Helper Cell Differentiation

ITK signaling is not only crucial for T-cell activation but also plays a significant role in tuning the differentiation of naïve CD4+ T-cells into distinct effector T-helper (Th) subsets, including Th1, Th2, and Th17 cells. The strength and duration of TCR signaling, which is modulated by ITK, influences the lineage commitment of T-helper cells.

-

Th1 Differentiation: While initial studies suggested ITK was dispensable for Th1 differentiation, more recent evidence indicates that ITK kinase activity is indeed required for optimal IFN-γ production by Th1 cells. The absence of ITK can lead to elevated expression of the transcription factor T-bet, predisposing T-cells towards a Th1 lineage, but its kinase activity is still necessary for full effector function.

-

Th2 Differentiation: ITK plays a more pronounced and critical role in Th2 differentiation. ITK-deficient mice exhibit severely impaired Th2 responses, characterized by reduced production of IL-4, IL-5, and IL-13. ITK is thought to be a key regulator of GATA3, the master transcription factor for the Th2 lineage.

-

Th17 and Treg Differentiation: ITK signaling also influences the balance between pro-inflammatory Th17 cells and anti-inflammatory regulatory T-cells (Tregs). ITK positively regulates Th17 differentiation, and its absence or inhibition leads to reduced IL-17 production. Conversely, reduced ITK signaling promotes the differentiation of Foxp3+ Tregs. This suggests that ITK acts as a critical switch point in determining the outcome of the T-cell response, with strong ITK signals favoring an inflammatory Th17 phenotype and weaker signals promoting a regulatory phenotype.

Quantitative Data on ITK Function

The following tables summarize key quantitative data related to ITK's enzymatic activity, binding affinities, and the potency of its inhibitors.

| Parameter | Value | Context |

| Enzymatic Activity | ||

| Specific Activity | 49–67 nmole/min/mg | Recombinant human ITK (352-end), active, GST-tagged, expressed in Sf9 cells. |

| Binding Affinities | ||

| ITK-SH3 to SLP-76 peptide | Kd = 0.77 mM | Dissociation constant for the interaction between the isolated SH3 domain of ITK and a peptide representing amino acids 184-195 of the SLP-76 proline-rich region. |

| SLP-76 pY173 to PLCγ1 SH2C | Kd = 1.6 µM | Dissociation constant for the binding of a phosphopeptide containing SLP-76 pY173 to the C-terminal SH2 domain of PLCγ1. |

| Inhibitor Potency | ||

| BMS-509744 | IC50 = 19 nM | Inhibition of ITK kinase activity. |

| Compound 44 | IC50 in the nM range | Inhibition of Itk's activity. |

| Aminobenzimidazole hit | IC50 = 0.37 µM | Initial hit compound with inhibitory activity against ITK. |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of ITK function are provided below.

In Vitro ITK Kinase Assay using Radiolabeled ATP

This protocol is a standard method for quantifying the enzymatic activity of ITK by measuring the incorporation of radiolabeled phosphate from [γ-32P]ATP into a substrate.

Materials:

-

Active ITK enzyme (recombinant)

-

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)

-

[γ-32P]ATP

-

10 mM ATP Stock Solution

-

P81 phosphocellulose paper

-

1% Phosphoric Acid

-

Scintillation counter

Procedure:

-

Prepare Reaction Mix: In a microcentrifuge tube on ice, prepare the reaction mixture containing Kinase Assay Buffer, the desired concentration of the substrate, and the active ITK enzyme.

-

Initiate Reaction: Start the kinase reaction by adding the [γ-32P]ATP Assay Cocktail (a mix of Kinase Assay Buffer, cold ATP, and [γ-32P]ATP). The final reaction volume is typically 25 µL.

-

Incubation: Incubate the reaction at 30°C for a specific time (e.g., 15 minutes). The incubation time should be within the linear range of the assay.

-

Stop Reaction and Spot: Terminate the reaction by spotting a portion of the reaction mixture (e.g., 20 µL) onto a P81 phosphocellulose paper strip.

-

Wash: Wash the P81 paper strips multiple times (e.g., 3 times for 10 minutes each) in 1% phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Scintillation Counting: Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate Activity: Calculate the kinase activity, typically expressed as nanomoles of phosphate incorporated per minute per milligram of enzyme (nmol/min/mg).

Co-Immunoprecipitation (Co-IP) to Study ITK Protein Interactions

This protocol is used to investigate the physical association between ITK and its binding partners, such as SLP-76 or PLCγ1, within a cellular context.

Materials:

-

Cell lysate from T-cells (e.g., Jurkat cells or primary T-cells)

-

Antibody specific for ITK (for immunoprecipitation)

-

Protein A/G-coupled agarose or magnetic beads

-

Lysis buffer (e.g., containing non-ionic detergents like NP-40 or Triton X-100 to preserve protein-protein interactions)

-

Wash buffer (e.g., lysis buffer with a specific salt concentration)

-

Elution buffer (e.g., SDS-PAGE loading buffer)

-

Antibodies for Western blot detection of ITK and its putative interacting partners

Procedure:

-

Cell Lysis: Lyse the T-cells in a gentle lysis buffer to release cellular proteins while maintaining protein complexes.

-

Pre-clearing (Optional): To reduce non-specific binding, incubate the cell lysate with protein A/G beads alone for a period of time, then centrifuge and discard the beads.

-

Immunoprecipitation: Add the primary antibody against ITK to the pre-cleared cell lysate and incubate (e.g., 1-4 hours or overnight at 4°C) to allow the antibody to bind to ITK.

-

Capture Immune Complexes: Add protein A/G beads to the lysate-antibody mixture and incubate (e.g., 1-2 hours at 4°C) to capture the antibody-ITK complexes.

-

Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the immunoprecipitated proteins from the beads by adding elution buffer (e.g., SDS-PAGE sample buffer) and boiling the sample.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for ITK and the suspected interacting proteins to detect their presence in the immunoprecipitate.

Flow Cytometry for Measuring ITK Phosphorylation

This protocol allows for the quantitative analysis of ITK phosphorylation at the single-cell level, which is a key indicator of its activation state.

Materials:

-

T-cells for stimulation

-

Stimulating agents (e.g., anti-CD3/CD28 antibodies, pervanadate)

-

Fixation buffer (e.g., formaldehyde-based)

-

Permeabilization buffer (e.g., ice-cold methanol or saponin-based)

-

Fluorochrome-conjugated antibody specific for phosphorylated ITK (e.g., anti-pY511 ITK)

-

Fluorochrome-conjugated antibodies for cell surface markers to identify T-cell subsets

-

Flow cytometer

Procedure:

-

Cell Stimulation: Stimulate the T-cells with the desired agonists for a specific time to induce ITK phosphorylation. Include an unstimulated control.

-

Fixation: Fix the cells with fixation buffer to crosslink proteins and preserve the phosphorylation state.

-

Permeabilization: Permeabilize the cells with permeabilization buffer to allow the phospho-specific antibody to access intracellular epitopes. Ice-cold methanol is often used for phospho-protein staining.

-

Staining: Stain the cells with the fluorochrome-conjugated anti-phospho-ITK antibody and any surface marker antibodies.

-

Data Acquisition: Acquire the stained cells on a flow cytometer, measuring the fluorescence intensity of the phospho-ITK signal and the surface markers.

-

Data Analysis: Analyze the flow cytometry data to quantify the percentage of cells with phosphorylated ITK and the mean fluorescence intensity (MFI) of the phospho-signal in different T-cell populations.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involving ITK.

TCR Signaling Pathway Leading to ITK Activation

References

An In-depth Technical Guide to the Discovery and Chemical Synthesis of ITK Degrader 2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ITK degrader 2, a potent and orally active PROTAC-based degrader of the Interleukin-2-inducible T-cell kinase (ITK). This document details its discovery, mechanism of action, and the available biochemical data. Due to the proprietary nature of this compound, a detailed chemical synthesis protocol is not publicly available. As a representative example, this guide provides a detailed synthesis protocol for a similar, well-characterized ITK degrader, BSJ-05-037. Furthermore, this guide includes detailed experimental protocols for assessing degrader activity and diagrams of the relevant signaling pathways.

Introduction to ITK and Targeted Degradation

Interleukin-2-inducible T-cell kinase (ITK) is a member of the Tec family of non-receptor tyrosine kinases and a critical component of the T-cell receptor (TCR) signaling pathway.[1][2] Upon TCR activation, ITK is activated and subsequently phosphorylates downstream targets, most notably phospholipase C-γ1 (PLCγ1).[2] This phosphorylation event triggers a signaling cascade that leads to the activation of transcription factors such as NFAT and NF-κB, which are essential for T-cell proliferation, differentiation, and cytokine production.[2][3] Given its central role in T-cell function, ITK has emerged as a promising therapeutic target for autoimmune diseases and T-cell malignancies.

Targeted protein degradation, utilizing technologies such as Proteolysis Targeting Chimeras (PROTACs), offers a novel therapeutic modality compared to traditional enzyme inhibition. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This approach can offer advantages in terms of potency, selectivity, and the ability to overcome resistance mechanisms associated with inhibitors.

This compound: An Overview

This compound, also referred to as compound 30 in patent WO2022235698 A1, is an orally active, PROTAC-based degrader of ITK.

Quantitative Data

The following table summarizes the available quantitative data for this compound and provides a comparison with another potent ITK degrader, BSJ-05-037.

| Parameter | This compound | BSJ-05-037 |

| Degradation Potency (DC50) | <10 nM | 17.6 - 41.8 nM (in DERL-2 and Hut78 cells) |

| Maximum Degradation (Dmax) | Not Reported | >90% at 1 µM |

| Pharmacokinetics (Mouse, oral) | Cmax: 0.87 µM, Tmax: 2 h (90 mg/kg) | Not Reported |

| In Vivo Efficacy (Mouse) | 20% ITK degradation at 6 h (90 mg/kg) | Not Reported |

| E3 Ligase Recruited | Not explicitly stated, but likely Cereblon based on related compounds | Cereblon (CRBN) |

| Parent ITK Inhibitor | Not explicitly stated | BMS-509744 |

Signaling Pathways and Mechanism of Action

ITK Signaling Pathway in T-Cells

The following diagram illustrates the central role of ITK in the T-cell receptor signaling cascade.

Caption: Simplified ITK signaling pathway downstream of the T-cell receptor.

PROTAC Mechanism of Action

The diagram below illustrates the general mechanism by which an ITK degrader induces the degradation of the ITK protein.

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

Chemical Synthesis of a Representative ITK Degrader (BSJ-05-037)

As the specific synthesis protocol for this compound is not publicly available, the following is a representative protocol for the synthesis of the potent and selective ITK degrader, BSJ-05-037, which is derived from the ITK inhibitor BMS-509744. This provides an illustrative example of the chemical steps involved in creating such a molecule.

Synthesis Workflow:

Caption: A generalized synthetic workflow for a PROTAC like BSJ-05-037.

Detailed Steps (Illustrative):

-

Step 1: Synthesis of the ITK-binding moiety. The synthesis would begin with the core structure of an ITK inhibitor, such as BMS-509744. A reactive handle, often a primary or secondary amine, is either present on the inhibitor or introduced through standard chemical modifications. This handle serves as the attachment point for the linker.

-

Step 2: Synthesis of the E3 ligase-binding moiety. A ligand for the chosen E3 ligase (e.g., a pomalidomide analog for Cereblon) is synthesized with a complementary reactive handle for linker attachment.

-

Step 3: Linker Synthesis and Conjugation. A bifunctional linker, such as a phenoxyacetamide linker, is synthesized. One end of the linker is then coupled to the ITK inhibitor, and the other end is coupled to the E3 ligase ligand. This is typically achieved through amide bond formation, ether synthesis, or "click chemistry" reactions.

-

Step 4: Purification and Characterization. The final PROTAC molecule is purified using techniques such as column chromatography or preparative HPLC. The structure and purity are confirmed by analytical methods like NMR spectroscopy and mass spectrometry.

Western Blot Protocol for Measuring ITK Degradation

This protocol outlines the general steps for assessing the degradation of ITK in cells treated with a degrader.

Materials:

-

Cell lines expressing ITK (e.g., Jurkat, DERL-2, Hut78)

-

ITK degrader compound and vehicle control (e.g., DMSO)

-

Cell culture reagents

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against ITK

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells at a suitable density and allow them to adhere or stabilize overnight. Treat the cells with varying concentrations of the ITK degrader or vehicle control for a specified time (e.g., 4, 8, 16, or 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and heat the samples to denature the proteins.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against ITK overnight at 4°C.

-

Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Loading Control: Strip the membrane and re-probe with a primary antibody against a loading control protein to ensure equal protein loading across all lanes.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the ITK band intensity to the corresponding loading control band intensity. Calculate the percentage of ITK degradation relative to the vehicle-treated control. The DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) can be determined from a dose-response curve.

Conclusion

This compound is a potent, orally bioavailable PROTAC that effectively induces the degradation of ITK. The available data suggests its potential as a valuable tool for studying ITK biology and as a starting point for the development of novel therapeutics for T-cell-mediated diseases. While the specific chemical synthesis details for this compound are proprietary, the provided representative synthesis of a similar ITK degrader and the detailed experimental protocols offer a solid foundation for researchers in the field of targeted protein degradation. Further investigation into the in vivo efficacy and safety profile of ITK degraders will be crucial in determining their therapeutic potential.

References

Structural Biology of ITK Degrading Ternary Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural and biophysical principles governing the formation of ternary complexes involving Interleukin-2-inducible T-cell kinase (ITK) degraders. As the development of proteolysis-targeting chimeras (PROTACs) against ITK is an emerging area, this document consolidates the available data on specific ITK degraders and outlines the key experimental protocols for the characterization of their ternary complexes. While detailed structural information for specific ITK degrader ternary complexes, such as "ITK degrader 2," is not yet publicly available, this guide leverages data from related ITK degraders and established methodologies in the broader field of targeted protein degradation to provide a comprehensive resource.

Introduction to ITK as a Therapeutic Target

Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase belonging to the Tec family of kinases. It plays a crucial role in T-cell receptor (TCR) signaling, making it a key mediator of T-cell activation, proliferation, and differentiation. Dysregulation of ITK signaling has been implicated in various autoimmune diseases and T-cell malignancies, establishing it as a compelling target for therapeutic intervention. The development of small molecule inhibitors against ITK has been an active area of research. More recently, the application of targeted protein degradation using PROTACs has emerged as a novel and promising therapeutic modality to eliminate the ITK protein entirely, rather than just inhibiting its enzymatic activity.

The PROTAC Approach for ITK Degradation

PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein (ITK), a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a chemical linker connecting the two. The primary mechanism of action involves the formation of a ternary complex between ITK, the PROTAC, and the E3 ligase. This proximity induces the transfer of ubiquitin from the E3 ligase to ITK, marking it for degradation by the proteasome. The stability and conformation of this ternary complex are critical determinants of the efficiency and selectivity of ITK degradation.

Quantitative Data for ITK Degraders

The following tables summarize the available quantitative data for currently described ITK degraders. This data is essential for comparing the potency and cellular activity of these molecules.

Table 1: Cellular Degradation Potency of ITK Degraders

| Degrader Compound | Cell Line | DC50 | Assay Conditions |

| This compound | - | < 10 nM | Not specified |

| BSJ-05-037 | DERL-2 (hepatosplenic T-cell lymphoma) | 17.6 nM | 16-hour treatment |

| BSJ-05-037 | Hut78 (cutaneous T-cell lymphoma) | 41.8 nM | 16-hour treatment |

Signaling Pathways and Mechanism of Action

A fundamental understanding of the ITK signaling pathway and the general mechanism of PROTAC-mediated degradation is crucial for the rational design and evaluation of ITK degraders.

ITK Signaling Pathway

The following diagram illustrates the central role of ITK in the T-cell receptor signaling cascade.

Mechanism of ITK Degrader Action

The following diagram illustrates the catalytic cycle of an ITK PROTAC, leading to the degradation of the ITK protein.

Experimental Protocols for Ternary Complex Characterization

The formation and stability of the ternary complex are paramount for the efficacy of a PROTAC. A variety of biophysical and structural biology techniques are employed to characterize these interactions.

General Experimental Workflow

The following diagram outlines a typical workflow for the comprehensive characterization of a PROTAC-induced ternary complex.

A Deep Dive into ITK Degraders Versus Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-2-inducible T-cell kinase (ITK) is a crucial mediator of T-cell receptor (TCR) signaling, making it a prime therapeutic target for a spectrum of T-cell-mediated diseases, including autoimmune disorders and T-cell lymphomas.[1][2] Traditionally, the focus has been on the development of small molecule inhibitors that block the kinase activity of ITK. However, the emergence of targeted protein degradation, utilizing technologies such as Proteolysis Targeting Chimeras (PROTACs), presents a novel and potentially more efficacious strategy. This technical guide provides an in-depth comparison of ITK degraders and inhibitors, focusing on their distinct mechanisms of action, comparative efficacy, and the experimental methodologies used for their characterization. We present quantitative data in structured tables, detailed experimental protocols, and explanatory diagrams to offer a comprehensive resource for researchers in the field.

Introduction: The Role of ITK in T-Cell Signaling

ITK, a member of the Tec family of non-receptor tyrosine kinases, plays a pivotal role in transducing signals downstream of the T-cell receptor (TCR).[3] Upon TCR engagement, a signaling cascade is initiated, leading to the activation of ITK. Activated ITK then phosphorylates and activates phospholipase C-gamma 1 (PLCγ1), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This cascade is fundamental for T-cell activation, proliferation, differentiation, and cytokine release.[3] Dysregulation of ITK signaling is implicated in various pathologies, making it an attractive target for therapeutic intervention.

Mechanism of Action: Inhibition vs. Degradation

The therapeutic modulation of ITK can be achieved through two distinct pharmacological approaches: inhibition and degradation.

ITK Inhibitors: Occupancy-Driven Pharmacology

ITK inhibitors are small molecules designed to bind to the active site of the kinase, typically the ATP-binding pocket, thereby preventing the phosphorylation of its substrates.[4] This is an occupancy-driven mechanism, meaning the therapeutic effect is directly proportional to the concentration of the inhibitor and its ability to occupy the active site of the ITK protein.

ITK Degraders: Event-Driven Pharmacology

ITK degraders, such as PROTACs, represent a paradigm shift towards an event-driven pharmacology. These heterobifunctional molecules consist of a ligand that binds to ITK, a linker, and a ligand for an E3 ubiquitin ligase. By bringing ITK into close proximity with an E3 ligase, the degrader facilitates the ubiquitination of ITK, marking it for degradation by the proteasome. This catalytic mechanism allows a single degrader molecule to induce the degradation of multiple ITK protein molecules.

References

- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 2. ITK degradation to block T cell receptor signaling and overcome therapeutic resistance in T cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ITK Degradation to Block T-cell Receptor Signaling and Overcome Therapeutic Resistance in T-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

The Role of Interleukin-2-inducible T-cell Kinase (ITK) in Autoimmune Diseases and T-cell Malignancies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Interleukin-2-inducible T-cell kinase (ITK) has emerged as a critical regulator of T-cell development, differentiation, and function. Positioned as a key downstream effector of the T-cell receptor (TCR), ITK plays a pivotal role in orchestrating the signaling cascades that determine T-cell fate and effector functions. Its significant influence on the differentiation of T helper (Th) cell subsets, including Th1, Th2, and Th17 cells, and the function of regulatory T cells (Tregs), places it at the nexus of immune regulation and dysregulation. This central role makes ITK a compelling therapeutic target for a spectrum of human diseases, ranging from autoimmune disorders characterized by aberrant T-cell activation to aggressive T-cell malignancies. This technical guide provides an in-depth exploration of the molecular mechanisms of ITK signaling, its implication in disease pathogenesis, and the current landscape of therapeutic interventions targeting this kinase.

ITK and T-cell Receptor Signaling

ITK, a member of the Tec family of non-receptor tyrosine kinases, is predominantly expressed in T-cells and natural killer (NK) cells.[1] It is an essential component of the TCR signaling pathway, acting as a crucial signal transducer that links antigen recognition to downstream cellular responses.

Upon TCR engagement with a peptide-MHC complex on an antigen-presenting cell (APC), a signaling cascade is initiated. The Src family kinase Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex, leading to the recruitment and activation of Zeta-chain-associated protein kinase 70 (ZAP-70). Activated ZAP-70 then phosphorylates key adapter proteins, including Linker for Activation of T-cells (LAT) and SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).

This is where ITK enters the signaling pathway. The generation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane by phosphoinositide 3-kinase (PI3K) recruits ITK via its pleckstrin homology (PH) domain.[2] At the membrane, ITK interacts with the LAT/SLP-76 signalosome and is subsequently phosphorylated and activated by Lck. Activated ITK then phosphorylates and activates phospholipase C-gamma 1 (PLCγ1).[3]

PLCγ1 activation is a critical branching point in TCR signaling. It hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, leading to the activation of the transcription factor Nuclear Factor of Activated T-cells (NFAT). DAG activates protein kinase C-theta (PKCθ), which in turn initiates signaling pathways leading to the activation of NF-κB and the Ras-MAPK cascade.[4] Together, these transcription factors orchestrate the expression of genes crucial for T-cell activation, proliferation, and cytokine production.

Caption: ITK in the TCR Signaling Cascade.

Role of ITK in T-helper Cell Differentiation and Autoimmune Diseases

The strength and duration of TCR signaling, fine-tuned by molecules like ITK, are critical determinants of T-helper cell differentiation. ITK signaling is particularly important for the development of Th2 and Th17 cells, while it can negatively regulate the differentiation of Th1 and regulatory T cells (Tregs). This differential regulation positions ITK as a key player in the balance between pro-inflammatory and anti-inflammatory immune responses.

-

Th2 Cells and Allergic Diseases: ITK is a potent positive regulator of Th2 differentiation. It promotes the expression of the master Th2 transcription factor GATA3 and the production of Th2 cytokines such as IL-4, IL-5, and IL-13. Consequently, ITK has been implicated in the pathogenesis of Th2-mediated allergic diseases like asthma and atopic dermatitis. Preclinical models have demonstrated that ITK deficiency or inhibition leads to reduced lung inflammation and amelioration of allergic airway disease.

-

Th17 Cells and Autoimmunity: ITK signaling is also required for the differentiation of pro-inflammatory Th17 cells, which are characterized by the production of IL-17.[5] Th17 cells are major contributors to the pathology of numerous autoimmune diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. In the absence of ITK activity, the differentiation of naïve CD4+ T cells into Th17 cells is impaired. Instead, these cells show an increased propensity to develop into Foxp3+ regulatory T cells. This switch is mediated, in part, by ITK's influence on calcium signaling and the subsequent activation of downstream pathways.

-

Regulatory T cells (Tregs): ITK activity negatively regulates the development of induced Tregs (iTregs). Inhibition of ITK can therefore enhance the generation of these immunosuppressive cells, which are crucial for maintaining self-tolerance and preventing autoimmunity. This reciprocal relationship between Th17 and Treg differentiation regulated by ITK makes it an attractive target for restoring immune homeostasis in autoimmune conditions.

Caption: ITK's Role in T-helper Cell Fate.

ITK in T-cell Malignancies

Given its central role in T-cell proliferation and survival, aberrant ITK signaling is also implicated in the pathogenesis of T-cell malignancies. ITK is expressed in various T-cell lymphomas, including peripheral T-cell lymphoma (PTCL) and cutaneous T-cell lymphoma (CTCL).

In some cases of PTCL, a chromosomal translocation results in the fusion of ITK with spleen tyrosine kinase (SYK), creating a constitutively active ITK-SYK oncoprotein that drives lymphomagenesis. More broadly, many T-cell lymphomas are thought to rely on chronic TCR signaling for their growth and survival, making ITK a rational therapeutic target.

Inhibition of ITK in malignant T-cells can induce apoptosis and inhibit proliferation. Furthermore, by promoting a shift from a Th2 to a Th1 phenotype, ITK inhibitors may also enhance anti-tumor immunity.

Therapeutic Targeting of ITK

The critical role of ITK in both autoimmune diseases and T-cell malignancies has spurred the development of small molecule inhibitors.

ITK Inhibitors and their Potency

Several ITK inhibitors are in various stages of preclinical and clinical development. The table below summarizes the in vitro potency (IC50) of some key inhibitors against ITK.

| Inhibitor | IC50 (nM) for ITK | Notes | Reference(s) |

| Soquelitinib (CPI-818) | 2.3 | Selective ITK inhibitor. | |

| Ibrutinib | 2.2 | Dual BTK/ITK inhibitor. | |

| BMS-509744 | 19 | Selective, ATP-competitive ITK inhibitor. | |

| PF-06465469 | 2 | Potent ITK inhibitor. | |

| ONO-7790500 | <4 | Potent ITK inhibitor. | |

| PRN694 | - | Covalent dual ITK/RLK inhibitor. |

Clinical Development of ITK Inhibitors

Soquelitinib (CPI-818) is a selective ITK inhibitor that has shown promising results in clinical trials.

-

T-cell Lymphoma: In a Phase 1/1b trial in patients with relapsed/refractory PTCL, soquelitinib (at a 200 mg twice daily dose) demonstrated an objective response rate (complete response + partial response) of 39% in 23 evaluable patients, with a median duration of response of 17.2 months. These encouraging results have led to the initiation of a registrational Phase 3 clinical trial.

-

Atopic Dermatitis: In a Phase 1 trial for moderate to severe atopic dermatitis, soquelitinib treatment resulted in a mean Eczema Area and Severity Index (EASI) score reduction of 55.9% at 28 days, compared to 27.0% in the placebo group. At day 58, the mean EASI reduction in the soquelitinib group was 69.1%.

Ibrutinib , an FDA-approved dual inhibitor of Bruton's tyrosine kinase (BTK) and ITK, has been investigated in T-cell malignancies.

-

T-cell Lymphoma: A pilot trial of ibrutinib in 14 patients with relapsed or refractory PTCL and CTCL showed limited clinical activity, with an overall response rate of 8% (one partial response). However, the study did demonstrate that higher ITK occupancy by ibrutinib correlated with a shift towards a Th1 phenotype.

-

Chronic Lymphocytic Leukemia (CLL): While primarily a B-cell malignancy, studies in CLL have shown that long-term ibrutinib treatment can improve T-cell function and reduce T-cell exhaustion, likely through its effects on ITK.

Key Experimental Protocols

In Vitro ITK Kinase Assay (ADP-Glo™ format)

This assay quantifies ITK activity by measuring the amount of ADP produced during a kinase reaction.

Caption: ADP-Glo™ Kinase Assay Workflow.

Methodology:

-

Reaction Setup: In a 96-well plate, combine the following in a suitable kinase assay buffer:

-

Recombinant ITK enzyme

-

Kinase substrate (e.g., Poly-(Glu4:Tyr))

-

ATP

-

Test compound (ITK inhibitor) or vehicle control.

-

-

Kinase Reaction: Initiate the reaction by adding the ITK enzyme and incubate the plate at 30°C for a defined period (e.g., 45 minutes).

-

ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate at room temperature (e.g., 45 minutes).

-

ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal. Incubate at room temperature (e.g., 45 minutes).

-

Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the ITK kinase activity.

-

Data Analysis: Calculate the percent inhibition of ITK activity by the test compound compared to the vehicle control to determine the IC50 value.

Phospho-flow Cytometry for T-cell Signaling Analysis

Phospho-flow cytometry allows for the measurement of phosphorylation status of intracellular signaling proteins, like ITK and its downstream targets, at a single-cell level.

Methodology:

-

Cell Stimulation: Stimulate whole blood or isolated peripheral blood mononuclear cells (PBMCs) with TCR agonists (e.g., anti-CD3/CD28 antibodies) for a short period (e.g., 1-15 minutes) at 37°C.

-

Fixation: Immediately fix the cells by adding a fixative (e.g., paraformaldehyde-based buffer) to preserve the phosphorylation state of intracellular proteins.

-

Permeabilization: Permeabilize the cells using a detergent-based buffer (e.g., methanol or saponin) to allow antibodies to access intracellular epitopes.

-

Staining: Stain the cells with a cocktail of fluorescently-labeled antibodies against:

-

Cell surface markers to identify specific T-cell subsets (e.g., CD3, CD4, CD8).

-

Phospho-specific antibodies to detect the phosphorylated forms of signaling proteins (e.g., p-ITK, p-PLCγ1, p-ERK).

-

-

Data Acquisition: Acquire the stained cells on a flow cytometer, measuring the fluorescence intensity for each marker on a single-cell basis.

-

Data Analysis: Analyze the data to quantify the change in phosphorylation of specific signaling proteins within defined T-cell populations upon stimulation, and the effect of ITK inhibitors on these phosphorylation events.

Mouse Model of Autoimmune Disease: Collagen-Induced Arthritis (CIA)

The CIA model is a widely used preclinical model for rheumatoid arthritis.

Methodology:

-

Immunization: Emulsify type II collagen (e.g., bovine or chicken) in Complete Freund's Adjuvant (CFA). Inject susceptible mouse strains (e.g., DBA/1J) intradermally at the base of the tail.

-

Booster: Administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) 21 days after the primary immunization.

-

Disease Monitoring: Monitor the mice for the onset and severity of arthritis, typically starting around day 21-28 post-primary immunization. Score the paws for signs of inflammation (redness, swelling) on a scale of 0-4 per paw, for a maximum score of 16 per mouse.

-

Therapeutic Intervention: Administer the ITK inhibitor or vehicle control to the mice according to a predefined dosing schedule (e.g., daily oral gavage) starting before or after the onset of clinical signs of arthritis.

-

Outcome Measures: Evaluate the efficacy of the ITK inhibitor by assessing:

-

Clinical arthritis scores.

-

Paw thickness measurements.

-

Histological analysis of joint inflammation and damage.

-

Measurement of serum anti-collagen antibody levels and inflammatory cytokines.

-

Conclusion and Future Directions

ITK stands as a validated and highly promising therapeutic target for a range of T-cell-mediated diseases. Its strategic position in the TCR signaling pathway and its critical role in directing T-helper cell differentiation provide a strong rationale for its inhibition in autoimmune and inflammatory disorders. The ability of ITK inhibitors to modulate the balance between pro-inflammatory Th17 cells and immunosuppressive Tregs is a particularly attractive therapeutic mechanism. In the context of T-cell malignancies, targeting the signaling pathways on which these cancers depend for their growth and survival offers a more tailored and potentially less toxic therapeutic approach compared to conventional chemotherapy.

The clinical data emerging for selective ITK inhibitors like soquelitinib are highly encouraging and pave the way for new treatment paradigms in both oncology and immunology. Future research will likely focus on further elucidating the precise molecular mechanisms of ITK in different disease contexts, identifying biomarkers to predict response to ITK-targeted therapies, and exploring rational combination strategies to maximize therapeutic benefit. The continued development of potent and selective ITK inhibitors holds the promise of delivering novel, effective, and well-tolerated treatments for patients with debilitating autoimmune diseases and life-threatening T-cell cancers.

References

- 1. ITK (gene) - Wikipedia [en.wikipedia.org]

- 2. A conserved motif in the ITK PH-domain is required for phosphoinositide binding and TCR signaling but dispensable for adaptor protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Disrupting the intermolecular self-association of Itk enhances T cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Science Signaling Article Shows Soquelitinib's Potential for ITK Inhibition in Treating Inflammatory Diseases [synapse.patsnap.com]

- 5. Requirement for Itk kinase activity for Th1, Th2, Th17 and iNKT cell cytokine production revealed by an allele sensitive mutant - PMC [pmc.ncbi.nlm.nih.gov]

PROTAC-Mediated Degradation of ITK Protein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Interleukin-2-inducible T-cell kinase (ITK) is a critical enzyme in the T-cell receptor (TCR) signaling pathway, playing a pivotal role in T-cell activation, proliferation, and differentiation.[1][2] Its involvement in various T-cell mediated diseases, including T-cell lymphomas, has made it an attractive therapeutic target.[3][4] Traditional kinase inhibitors often face challenges such as off-target effects and the development of resistance. Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic modality by inducing the targeted degradation of proteins rather than just inhibiting their enzymatic activity.[5] This guide provides an in-depth technical overview of the PROTAC-mediated degradation of ITK, focusing on the potent and selective ITK degrader BSJ-05-037.

The ITK Signaling Pathway

ITK, a member of the Tec family of non-receptor tyrosine kinases, is essential for signal transduction downstream of the T-cell receptor (TCR). Upon TCR engagement, a signaling cascade is initiated, leading to the activation of key transcription factors and cellular responses.

PROTAC-Mediated Degradation of ITK

PROTACs are heterobifunctional molecules that consist of a ligand for the target protein (ITK), a ligand for an E3 ubiquitin ligase, and a linker connecting them. This design allows the PROTAC to bring the target protein into close proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The ITK degrader, BSJ-05-037, was developed based on the selective ITK inhibitor BMS-509744. It incorporates a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.

Quantitative Data on ITK Degradation

The efficacy of an ITK PROTAC is quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). BSJ-05-037 has demonstrated potent degradation of ITK in various T-cell lymphoma (TCL) cell lines.

| Cell Line | Cancer Type | DC50 (nM) | Dmax (%) | Reference |

| DERL-2 | Hepatosplenic T-cell Lymphoma | 17.6 | >90 | |

| Hut78 | Cutaneous T-cell Lymphoma | 41.8 | >90 |

Experimental Protocols

Western Blot for ITK Degradation

This protocol is used to quantify the amount of ITK protein in cells following treatment with a PROTAC.

Materials:

-

T-cell lymphoma cell lines (e.g., DERL-2, Hut78)

-

ITK PROTAC (e.g., BSJ-05-037)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against ITK

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment: Seed cells and treat with varying concentrations of the ITK PROTAC or vehicle control (DMSO) for a specified duration (e.g., 16 hours).

-

Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse with lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the separated proteins to a membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate with the primary anti-ITK antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again.

-

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the ITK signal to the loading control. Calculate the percentage of ITK degradation relative to the vehicle-treated control.

Cell Viability Assay

This assay measures the effect of ITK degradation on the proliferation and viability of cancer cells.

Materials:

-

T-cell lymphoma cell lines

-

ITK PROTAC

-

96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit or similar (e.g., MTT, CCK-8)

-

Luminometer or spectrophotometer

Procedure:

-

Cell Seeding: Seed cells at a determined density in a 96-well plate.

-

Compound Treatment: Treat the cells with serial dilutions of the ITK PROTAC or vehicle control.

-

Incubation: Incubate the plate for a desired period (e.g., 72 hours).

-

Assay Reagent Addition: Add the cell viability assay reagent to each well according to the manufacturer's instructions.

-

Signal Measurement: Measure the luminescence or absorbance using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).

In Vivo Efficacy

The in vivo activity of ITK PROTACs is a critical step in their development as therapeutic agents. BSJ-05-037 has been shown to have a half-life of 1.9 hours in murine serum with a maximum concentration (Cmax) of 3.4 µM after a single 10 mg/kg intraperitoneal dose, which is well above the cellular EC50. This indicates good plasma exposure and the potential for in vivo efficacy. Furthermore, studies have shown that BSJ-05-037 can overcome chemotherapy resistance in T-cell lymphoma models in vivo.

Conclusion

PROTAC-mediated degradation of ITK represents a promising therapeutic strategy for T-cell malignancies and potentially other T-cell-driven diseases. The ITK degrader BSJ-05-037 has demonstrated potent and selective degradation of ITK in cellular models, leading to anti-proliferative effects and the ability to overcome chemotherapy resistance. The technical guide provided here offers a comprehensive overview of the underlying biology, key quantitative data, and essential experimental protocols for researchers and drug developers working in this exciting field. Further investigation into the in vivo efficacy and safety of ITK degraders will be crucial for their translation into clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Chemoproteomic Approach to Query the Degradable Kinome Using a Multi-kinase Degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 5. ITK Degradation to Block T-cell Receptor Signaling and Overcome Therapeutic Resistance in T-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Ubiquitin-Proteasome System in ITK Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-2-inducible T-cell kinase (ITK) is a crucial non-receptor tyrosine kinase of the Tec family, playing a pivotal role in T-cell receptor (TCR) signaling. Its functions are integral to T-cell proliferation, differentiation, and cytokine production. Given its central role in T-cell function, the precise regulation of ITK protein levels is critical for maintaining immune homeostasis. Dysregulation of ITK signaling is implicated in various pathologies, including T-cell malignancies and autoimmune diseases. The ubiquitin-proteasome system (UPS) is a primary mechanism for controlling the levels of cellular proteins, and emerging evidence highlights its importance in the degradation of ITK. This technical guide provides a comprehensive overview of the current understanding of the ubiquitin-proteasome pathway in ITK degradation, focusing on the molecular machinery involved, experimental methodologies to study this process, and quantitative data available.

Core Components of ITK Ubiquitination

The degradation of ITK via the UPS is a multi-step enzymatic cascade involving ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and ubiquitin ligases (E3). The E3 ligases are of particular interest as they confer substrate specificity. While the endogenous E3 ligases for ITK are still under active investigation, the involvement of the UPS has been unequivocally demonstrated through the use of synthetic molecules.

E3 Ubiquitin Ligases

Currently, the most direct evidence for E3 ligase involvement in ITK degradation comes from studies on Proteolysis Targeting Chimeras (PROTACs).

-

CRL4CRBN: The synthetic heterobifunctional degrader, BSJ-05-037 , has been shown to induce potent and selective degradation of ITK.[1][2] This PROTAC functions by recruiting the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4) with Cereblon (CRBN) as the substrate receptor.[1] BSJ-05-037 brings CRL4CRBN into proximity with ITK, leading to its ubiquitination and subsequent degradation by the proteasome.[1]

While CRL4CRBN is exploited by this synthetic degrader, the primary endogenous E3 ligases responsible for ITK turnover in physiological and pathological contexts remain to be definitively identified. However, based on their known roles in regulating other tyrosine kinases in T-cell signaling, the following E3 ligase families are strong candidates:

-

Cbl Family E3 Ligases (c-Cbl, Cbl-b): The Casitas B-lineage lymphoma (Cbl) family of RING finger E3 ligases are well-established negative regulators of tyrosine kinase signaling.[3] They target activated protein tyrosine kinases for ubiquitination and subsequent degradation. Given ITK's role as a key tyrosine kinase in TCR signaling, it is plausible that Cbl family members are involved in its regulation.

-

Nedd4 Family E3 Ligases: The Nedd4 family of HECT domain E3 ligases are also known to regulate various signaling pathways, and some members are expressed in T-cells. Their involvement in the degradation of other signaling proteins suggests they could also play a role in ITK turnover.

Deubiquitinating Enzymes (DUBs)

The process of ubiquitination is reversible and is counter-regulated by deubiquitinating enzymes (DUBs), which remove ubiquitin moieties from substrate proteins. DUBs can therefore rescue proteins from degradation and stabilize their expression. While specific DUBs that directly target ITK have not yet been identified, several DUBs are known to regulate TCR signaling at various levels and could indirectly impact ITK stability or function. Further research is needed to elucidate the specific DUBs involved in ITK regulation.

Ubiquitination Sites on ITK

A critical aspect of understanding ITK degradation is the identification of the specific lysine (K) residues on the ITK protein that are targeted for ubiquitination. K48-linked polyubiquitin chains are the canonical signal for proteasomal degradation. To date, no published studies have definitively mapped the ubiquitination sites on ITK through techniques like mass spectrometry. Identifying these sites is a key area for future research and will be instrumental in developing more targeted therapeutic strategies.

Quantitative Data on ITK Stability

Quantitative analysis of protein stability provides valuable insights into the dynamics of its degradation. The half-life of a protein is a key parameter in these studies.

| Protein | Condition | Half-life (minutes) | Cell Line | Reference |

| Wild-type ITK | Basal | 107 | HEK 293 | |

| ITK R335W mutant | Basal | 80.5 | HEK 293 | |

| ITK Y588X mutant | Basal | 63 | HEK 293 | |

| ITK R29H mutant | Basal | 65 | HEK 293 | |

| ITK D500T,F501L,M503X mutant | Basal | 33 | HEK 293 | |

| ITK | Treatment with BSJ-05-037 (1 μM, 16h) | Potent degradation (IC50 = 17.6 ~ 41.8 nM) | DERL-2, Hut78 |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in ITK degradation and the experimental approaches to study them can greatly enhance understanding.

References

- 1. ITK Degradation to Block T-cell Receptor Signaling and Overcome Therapeutic Resistance in T-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dissecting the ubiquitin pathway by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Negative regulation of receptor tyrosine kinases by ubiquitination: Key roles of the Cbl family of E3 ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Studies and Animal Models for ITK Degraders: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction